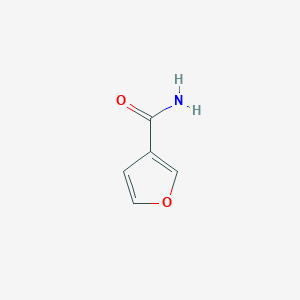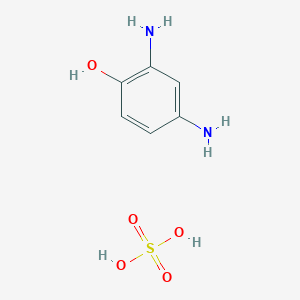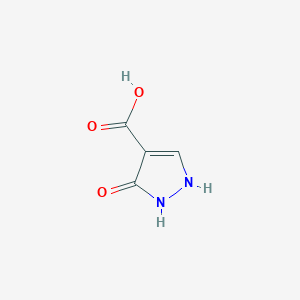
Ethyl 5-isopropylisoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-isopropylisoxazole-3-carboxylate is a chemical compound with the molecular formula C9H13NO3 . It belongs to the isoxazole class of compounds and is widely used as a reference standard in analytical chemistry.
Synthesis Analysis
The synthesis of isoxazole derivatives has been a topic of interest in many research studies . One of the synthetic methods involves reacting ethyl nitroacetate with phenylacetylene in the presence of TEMPO, water, and in open air to give 3,5-disubstituted isoxazole with an excellent yield .Molecular Structure Analysis
The molecular weight of Ethyl 5-isopropylisoxazole-3-carboxylate is 183.21 g/mol . The InChI code for this compound is 1S/C9H13NO3/c1-4-12-9(11)8-5-7(6(2)3)10-13-8/h5-6H,4H2,1-3H3 .Physical And Chemical Properties Analysis
Ethyl 5-isopropylisoxazole-3-carboxylate has a molecular weight of 183.21 g/mol . It is recommended to store this compound in a sealed, dry environment, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Crystal Structure Analysis
The title compound, ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, has been studied for its crystal structure. This compound, composed of two molecules not linked by hydrogen bonding, showcases significant structural characteristics. The study of this compound's structure, which involves the rotation around the methylene C atom connecting the triazole ring to the sugar part of the molecule, has implications for understanding molecular interactions and designing more complex chemical structures (Horton, Levine, Norris, Luck, & Silverton, 1997).
Polymer Complex Structures
Research on positional isomeric effects on polymer complex structures has utilized derivatives of Ethyl 5-isopropylisoxazole-3-carboxylate. The study involves ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate and its isomers in the construction of Cd(II) complexes. This work demonstrates the significant role of ligand isomerism in determining the structural and functional properties of metal–organic frameworks, essential in material science and nano-technology applications (Cisterna et al., 2018).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, ethyl 5-thiazolecarboxylate, a related compound, has been reduced to create pharmaceutical intermediates. Such research is pivotal in developing new pharmaceuticals and understanding the chemistry of heterocyclic compounds (Tan Bin, 2004).
Drug Synthesis and Modification
Ethyl 5-isopropylisoxazole-3-carboxylate derivatives have been synthesized and modified for potential use in drug development. Studies involve modifying the chemical structure and analyzing antimicrobial activities. These studies are crucial in drug discovery and development, especially in the context of creating new treatments for bacterial and fungal infections (Desai, Bhatt, & Joshi, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-propan-2-yl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVIEIJKPRYEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593112 |
Source


|
| Record name | Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-isopropylisoxazole-3-carboxylate | |
CAS RN |
91240-30-1 |
Source


|
| Record name | Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














